molecular formula C30H33N3O6 B11452358 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide

Cat. No.: B11452358
M. Wt: 531.6 g/mol
InChI Key: VRJYMHVVPCHKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide is a complex organic compound with a unique structure that includes various functional groups such as acetylamino, benzodioxol, and ethoxypropyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the Benzodioxol Group: This step involves the reaction of catechol with formaldehyde to form the benzodioxol ring.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzodioxol-containing intermediate and the ethoxypropyl amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or benzodioxol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
  • Ethyl 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoate

Uniqueness

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}benzamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C30H33N3O6

Molecular Weight

531.6 g/mol

IUPAC Name

4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-2-oxo-1-phenylethyl]benzamide

InChI

InChI=1S/C30H33N3O6/c1-3-37-17-7-16-31-29(35)28(23-8-5-4-6-9-23)33(19-22-10-15-26-27(18-22)39-20-38-26)30(36)24-11-13-25(14-12-24)32-21(2)34/h4-6,8-15,18,28H,3,7,16-17,19-20H2,1-2H3,(H,31,35)(H,32,34)

InChI Key

VRJYMHVVPCHKQT-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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